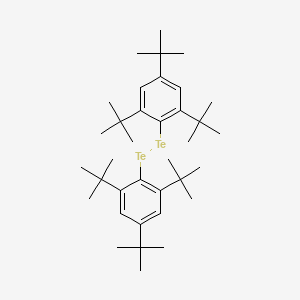
Bis(2,4,6-tri-tert-butylphenyl)ditellane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-tri-tert-butylphenyl)ditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to 2,4,6-tri-tert-butylphenyl groups. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-tri-tert-butylphenyl)ditellane typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with tellurium tetrachloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive tellurium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4,6-tri-tert-butylphenyl)ditellane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the ditellane to lower oxidation state tellurium compounds.
Substitution: The phenyl groups can undergo substitution reactions, where the tert-butyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields tellurium oxides, while reduction can produce tellurium hydrides or elemental tellurium .
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-tri-tert-butylphenyl)ditellane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: Utilized in materials science for the development of advanced materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl)ditellane involves its interaction with molecular targets through its tellurium atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The pathways involved often include electron transfer processes and the formation of tellurium-centered radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another organophosphorus compound with similar steric hindrance due to tert-butyl groups.
1,6-Bis(2,4,6-tri-tert-butylphenyl)-1,6-dibora-2,5-diaza-hexa-1,5-diine: Contains similar bulky phenyl groups and is used in different chemical applications.
Uniqueness
Bis(2,4,6-tri-tert-butylphenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. The steric hindrance provided by the tert-butyl groups also influences its reactivity and stability, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
99354-18-4 |
|---|---|
Molekularformel |
C36H58Te2 |
Molekulargewicht |
746.0 g/mol |
IUPAC-Name |
1,3,5-tritert-butyl-2-[(2,4,6-tritert-butylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C36H58Te2/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)37-38-30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3 |
InChI-Schlüssel |
NSXBCAHIZUFTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Te][Te]C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


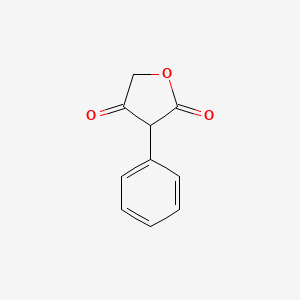
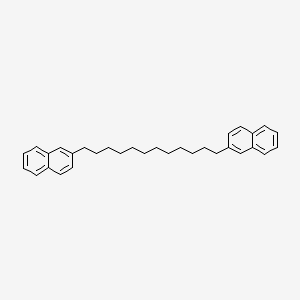
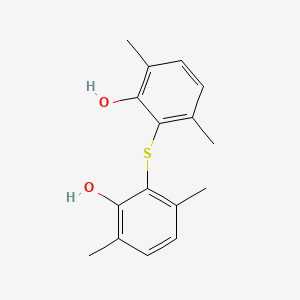
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)

![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
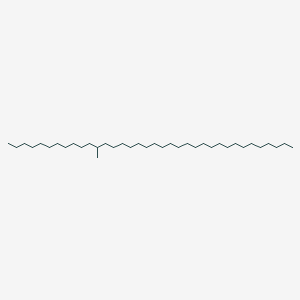
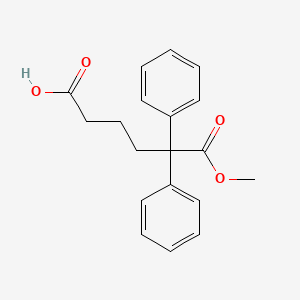
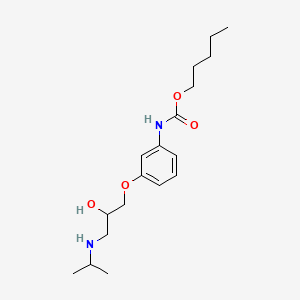
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)

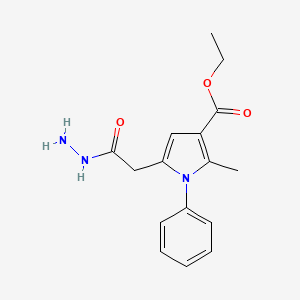
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
